N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVQIDQLMNKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins.
Mode of Action
Based on the behavior of similar compounds, it may inhibit the activity of enzymes like cox-1 and cox-2, thereby reducing the production of prostaglandins.
Biochemical Pathways
The compound may affect the arachidonic acid pathway, where prostaglandins and leukotrienes are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2. The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively.
Biochemical Analysis
Biochemical Properties
N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes. The interaction with these enzymes suggests that N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine may have anti-inflammatory properties by inhibiting the biosynthesis of pro-inflammatory mediators. Additionally, this compound can bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. Furthermore, N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in inflammation and cell proliferation. These cellular effects highlight the potential therapeutic applications of this compound in treating inflammatory diseases and cancer.
Molecular Mechanism
The molecular mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine involves its interaction with key biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes such as cyclooxygenase and lipoxygenase, thereby inhibiting their catalytic activity. The inhibition of these enzymes leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in inflammation and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine remains stable under controlled conditions, maintaining its biochemical activity over extended periods. Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained anti-inflammatory effects and modulation of gene expression in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators. At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and ulceration. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. The metabolic flux of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine can influence the levels of its metabolites, which may have distinct biological activities. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine in the bloodstream. The localization and accumulation of this compound in specific tissues are critical factors in its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. The localization of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine in these compartments can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring system, characterized by a fused benzene and thiazole structure, along with two diethylamine groups. Its molecular formula is , with a molecular weight of approximately 283.83 g/mol. The presence of chlorine at the 6-position of the benzothiazole ring enhances its interaction with biological targets, which is crucial for its activity.
This compound exhibits its biological activity primarily through:
- Enzyme Modulation : It interacts with various enzymes involved in metabolic pathways, potentially influencing their activity.
- Cell Signaling Pathways : The compound has been shown to affect cell signaling pathways and gene expression, which may lead to altered cellular metabolism and proliferation.
- Binding Interactions : The compound’s mechanism involves binding to specific biomolecules, resulting in either inhibition or activation of enzyme activities.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, possess significant anticancer properties. A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines (A431 and A549) using the MTT assay to assess proliferation:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 (active compound) | A431 | 1 - 4 | Induces apoptosis and cell cycle arrest |
| B7 (active compound) | A549 | 1 - 4 | Inhibits AKT and ERK signaling pathways |
The results demonstrated that B7 significantly inhibited cancer cell proliferation and reduced inflammatory cytokines IL-6 and TNF-α levels in macrophages .
Antiviral Potential
The antiviral capabilities of benzothiazole derivatives are under investigation. Initial studies show that they may inhibit viral replication in cell cultures. However, comprehensive data are still lacking to confirm their efficacy against specific viral infections.
Study on Anticancer Effects
A recent study synthesized a series of novel benzothiazole derivatives and evaluated their effects on human epidermoid carcinoma cells. The active compound B7 was highlighted for its ability to significantly inhibit cell proliferation in various cancer lines while promoting apoptosis. The study also noted that B7's dual action against inflammation and cancer makes it a promising candidate for further development .
Comparison with Similar Compounds
(a) N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105195-13-8)
- Substituents : Bromo at position 6 (vs. chloro), dimethyl groups on ethylenediamine (vs. diethyl).
- Impact : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine. The dimethyl group reduces steric bulk and lipophilicity relative to diethyl .
(b) N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1333960-63-6)
(c) N'-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
- Substituents : Chloro at position 7 and methyl at 4 (vs. chloro at 6).
- Impact : Positional isomerism may alter electronic distribution and binding affinity in biological targets .
Physicochemical and Crystallographic Insights
- Crystallography : X-ray studies of 2-substituted benzothiazoles (e.g., ) reveal planar benzothiazole cores with substituents adopting gauche conformations. Hydrogen bonding and S⋯S interactions stabilize crystal packing, which could influence solubility and formulation .
Tabulated Comparison of Key Compounds
Preparation Methods
Formation of the Benzothiazole Core
Step 1: Synthesis of 6-Chloro-1,3-benzothiazol-2-amine
The initial stage involves synthesizing the benzothiazole ring with a chlorine substituent at the 6-position. This process typically employs a condensation reaction between 2-aminothiophenol and a chlorinated reagent such as chloroiodo or chlorobenzothiazole precursors.
- Reaction Conditions:
- Reagents: 2-aminothiophenol, chlorobenzothiazole precursors
- Solvent: Glacial acetic acid
- Temperature: Cold conditions (~0-10°C)
- Procedure: The mixture is stirred with dropwise addition of bromine or other halogenating agents to introduce the chlorine atom at the desired position, followed by filtration and recrystallization to purify the intermediate.
Step 2: Chlorination at the 6-Position
Chlorination is achieved using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which facilitate selective substitution at the benzothiazole ring.
- Reaction Conditions:
- Reagents: Thionyl chloride or phosphorus pentachloride
- Solvent: Usually inert solvents like chloroform or dichloromethane
- Temperature: Reflux conditions (~80°C)
- Purification: Recrystallization from ethanol or methanol.
Synthesis of the Chlorinated Benzothiazole Derivative
Step 3: Formation of 6-Chlorobenzo[d]thiazol-2-yl) Acetamide
The chlorinated benzothiazole is converted into an acetamide derivative via acylation with chloroacetyl chloride.
Step 4: Substituted Amino Derivative Formation
The acetamide intermediate reacts with secondary amines, such as diethylamine, in alcohol solvents under reflux to produce N-(6-chlorobenzo[d]thiazol-2-yl)-2-(dimethylamino)acetamide.
Alkylation to Final Compound
Step 5: Alkylation with N,N-Diethylethane-1,2-diamine
The final step involves nucleophilic substitution where the chlorinated benzothiazole derivative reacts with N,N-diethylethane-1,2-diamine.
- Reaction Conditions:
- Reagents: N,N-diethylethane-1,2-diamine
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Slightly elevated (~50-80°C)
- Duration: Several hours under inert atmosphere
- Workup: Removal of excess reagents, purification via column chromatography or recrystallization.
Data Table: Summary of Preparation Methods
Notes on Reaction Optimization and Challenges
- Selectivity: The chlorination step requires precise control to avoid polyhalogenation.
- Purity: Recrystallization from suitable solvents like ethanol or methanol ensures high purity of intermediates.
- Yield: Each step's yield can vary; optimizing reaction temperature and reagent equivalents is crucial.
- Safety: Handling reagents like PCl₅, SOCl₂, and chloroacetyl chloride necessitates proper safety protocols due to their corrosive nature.
Q & A
Q. What are the standard synthetic routes for N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting 6-chloro-1,3-benzothiazol-2-amine with ethylenediamine derivatives under reflux in solvents like ethanol or dichloromethane. Reaction conditions (temperature, solvent, stoichiometry) are optimized via iterative testing, as seen in protocols where sodium acetate or pyridine is used to catalyze the reaction and improve yield . Purification often involves recrystallization from ethanol or methanol to isolate the product .
Q. How is the compound characterized structurally, and what spectroscopic methods are most effective?
Key characterization methods include:
- FTIR : To confirm functional groups (e.g., C-Cl stretching at ~735 cm⁻¹, C=S at ~1320 cm⁻¹) .
- ¹H/¹³C NMR : To verify substituent environments (e.g., aromatic protons at δ 6.5–8.2 ppm, NH signals at δ 9.98–10.92 ppm) .
- Mass spectrometry : For molecular ion validation (e.g., [M+1] peaks in FABMS) .
- Elemental analysis : To confirm purity and stoichiometry .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a precursor for bioactive derivatives, such as thiourea or thiadiazole analogs, which exhibit antimicrobial and antitumor activities. Its benzothiazole core is critical for intercalating with biomolecules like DNA or enzymes, as demonstrated in studies where similar derivatives showed inhibition of proteasome activity or bacterial growth .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) improve the understanding of this compound's reactivity and electronic properties?
Density Functional Theory (DFT) calculations are used to model electron distribution, frontier molecular orbitals, and reaction pathways. For example, studies on analogous benzothiazole derivatives employed DFT to analyze charge transfer in C-Cl bonds and predict sites for nucleophilic attack . Basis sets like B3LYP/6-31G(d) are recommended for balancing accuracy and computational cost .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Crystallographic refinement using SHELXL requires careful handling of disorder in flexible diethylamino groups or chlorine atoms. Hydrogen bonding patterns (e.g., N–H⋯N interactions) must be validated via Hirshfeld surface analysis. For high-resolution data, twin refinement or restraints on thermal parameters may be necessary, as demonstrated in benzothiazole-acetamide structures .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, solvent, cell lines). Systematic meta-analysis, dose-response validation, and controls for compound stability (e.g., hydrolysis in DMSO) are critical. Cross-referencing with structural analogs (e.g., nitrofuran derivatives) can clarify structure-activity relationships .
Methodological Considerations
Q. Table 1: Analytical Data for Representative Derivatives
| Derivative | FTIR Key Bands (cm⁻¹) | ¹H NMR (δ, ppm) | Mass (m/z) | Biological Activity | Reference |
|---|---|---|---|---|---|
| Thiourea analog | 3215 (NH), 1310 (C=S) | 6.66–7.72 (Ar-H), 9.98 (NH) | 355 ([M+1]) | Antimicrobial | |
| Nitrofuran-carboxamide | 1668 (C=O), 1604 (C=N) | 7.52–8.31 (Ar-H), 2.07 (CH₃) | 347 ([M+H]⁺) | Proteasome inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
